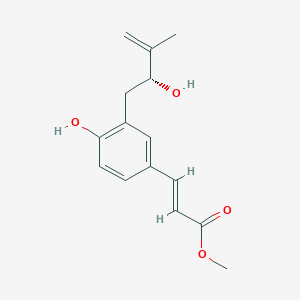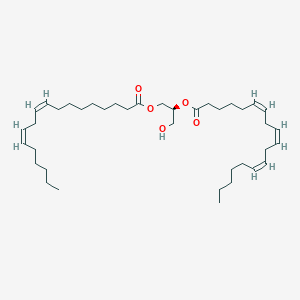
DG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/0:0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0), also known as diacylglycerol or DAG(18:2/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is primarily located in the membrane (predicted from logP) and cytoplasm. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) and linoleoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/18:2(9Z, 12Z)) through the action of the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) and gamma-linolenoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/18:3(9Z, 12Z, 15Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) pathway. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway.
DG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/0:0) is a diglyceride.
Aplicaciones Científicas De Investigación
1. Characterization in Microalgae
Paper spray ionization, an ambient ionization method, has been applied to identify polar lipids in green microalgae, including the molecular formulas and structures of glycerophosphocholines (PCs) and monogalactosyldiacylglycerols (MGDGs), which are related to DG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/0:0) (Oradu & Cooks, 2012).
2. Anti-Inflammatory Activities in Plant Leaves
A study isolated MGDGs from Perilla frutescens leaves and evaluated their anti-inflammatory activities in lipopolysaccharide-stimulated murine macrophages, revealing potential anti-inflammatory constituents (Zi et al., 2021).
3. Anti-Inflammatory Activity in Microalgae
Isochrysis galbana, a marine microalga, was investigated for its content in glycosylglycerides, including MGDGs and DGDGs. These compounds showed significant anti-inflammatory activity in human macrophages, indicating their potential as bioactive compounds (de los Reyes et al., 2016).
4. Spectroscopic Studies of Lipid Membranes
Spectroscopic studies of glycolipid-water systems, including MGDGs and DGDGs, have been conducted to probe lipid dynamics, providing insights into the structure and behavior of lipid membranes (Adebodun et al., 1992).
5. Molecular Dynamics Simulations of Membranes
Molecular dynamics simulations of lipid membranes composed of MGDGs and phospholipids have been studied to evaluate the bilayer structure, molecular organization, and dynamics, contributing to our understanding of membrane behavior (Kapla et al., 2012).
6. Effect on Diacylglycerol Packing
Research on the effects of acyl chain unsaturation on model diacylglycerols (DGs) suggests that different acyl chain unsaturations promote distinct packing arrangements in DG monolayers, impacting membrane domain formation (Applegate & Glomset, 1991).
Propiedades
Fórmula molecular |
C39H66O5 |
|---|---|
Peso molecular |
614.9 g/mol |
Nombre IUPAC |
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,24,26,37,40H,3-10,15-16,21-23,25,27-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,26-24-/t37-/m0/s1 |
Clave InChI |
ZDBLXLQFRZTIIU-ZEYSAPHZSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;(5R,7R)-N,N-dimethyl-5-(4-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine](/img/structure/B1254832.png)
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1254833.png)
![(5R,6R)-6-[3-(Propylthio)-1,2,5-thiadiazole-4-yl]-1-azabicyclo[3.2.1]octane](/img/structure/B1254834.png)
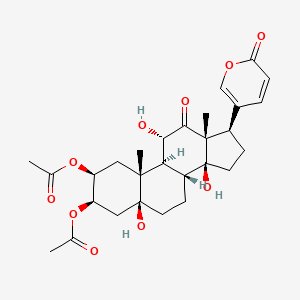
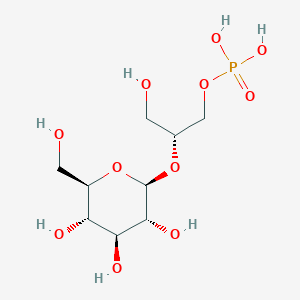


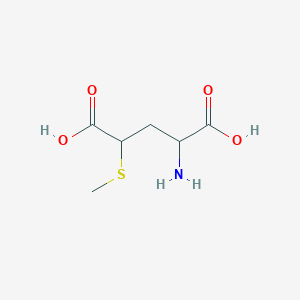
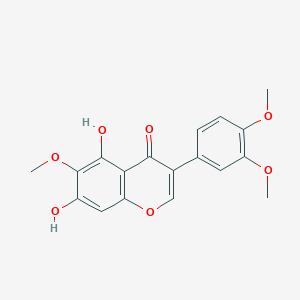
![2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)
![6-(1-hydroxyethyl)-3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254850.png)

![2-[(3S,6S,9S,12S,15S,20R,23S,26S,29S)-15-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-12-[(2S)-butan-2-yl]-20-carbamoyl-23-[3-(diaminomethylideneamino)propyl]-3,29-dimethyl-6,9-bis(2-methylpropyl)-2,5,8,11,14,22,25,28-octaoxo-18-thia-1,4,7,10,13,21,24,27-octazabicyclo[27.3.0]dotriacontan-26-yl]acetic acid](/img/structure/B1254854.png)
